Methyl 4-(hydroxymethyl)benzoate

Catalog No.
S704278
CAS No.
6908-41-4
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(hydroxymethyl)benzoate

CAS Number

6908-41-4

Product Name

Methyl 4-(hydroxymethyl)benzoate

IUPAC Name

methyl 4-(hydroxymethyl)benzoate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3

InChI Key

VBWFYEFYHJRJER-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CO

Proteomics Research:

Methyl 4-(hydroxymethyl)benzoate has been identified as a useful biochemical for proteomics research. [, ] It can be used in a technique called stable isotope labeling by amino acids in cell culture (SILAC), which helps researchers study protein dynamics and interactions within cells. [, ] In SILAC, different cell populations are grown in media containing different forms of the compound, allowing researchers to distinguish and compare proteins from these populations. [, ]

Synthesis of Organic Compounds:

Methyl 4-(hydroxymethyl)benzoate can be used as a building block in the synthesis of other organic compounds. [] For example, it has been employed in the synthesis of keto acids, which are important intermediates in the production of various pharmaceuticals and fine chemicals. []

Methyl 4-(hydroxymethyl)benzoate, also known as 4-(hydroxymethyl)benzoic acid methyl ester, is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of 166.18 g/mol. It appears as a white to almost white powder or crystalline solid. The compound features a hydroxymethyl group (-CH2OH) attached to the para position of the benzoate ring, contributing to its unique properties and reactivity. It is stable under normal conditions but should be kept away from strong oxidizing agents .

M4HB's specific mechanism of action in biological systems is not well understood and requires further research. However, its potential use as a biochemical tool in proteomics research suggests it might interact with proteins, but the details of this interaction are not publicly available [].

, including:

  • Esterification: Reacts with alcohols to form esters.
  • Reduction: Can be reduced to corresponding alcohols or aldehydes.
  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
  • Cycloaddition: As noted in research, it can be synthesized through cycloaromatization involving propargyl alcohol and methyl coumalate, yielding good yields under specific conditions .

Research indicates that methyl 4-(hydroxymethyl)benzoate exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacteria and fungi.
  • Potential Antioxidant Activity: Some studies suggest it may have antioxidant properties, which could be beneficial in reducing oxidative stress.
  • Pharmacological

Several methods are employed for synthesizing methyl 4-(hydroxymethyl)benzoate:

  • Cycloaromatization: A notable method involves heating a mixture of methyl coumalate and propargyl alcohol in a sealed tube at elevated temperatures (around 180 °C), leading to efficient yields .
  • Esterification of Hydroxymethylbenzoic Acid: Methyl 4-(hydroxymethyl)benzoate can also be synthesized by esterifying hydroxymethylbenzoic acid with methanol in the presence of an acid catalyst.

Methyl 4-(hydroxymethyl)benzoate finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate for synthesizing bioactive compounds.
  • Cosmetics: Incorporated into formulations for its antimicrobial properties.
  • Agriculture: Potential use as a biopesticide due to its biological activity.

Interaction studies reveal that methyl 4-(hydroxymethyl)benzoate may interact with various biological systems:

  • Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, which could be relevant in drug design.
  • Synergistic Effects: Research indicates possible synergistic effects when combined with other compounds, enhancing its biological activity.

Methyl 4-(hydroxymethyl)benzoate shares structural similarities with several other compounds. Here are some notable ones:

Compound NameMolecular FormulaUnique Features
Methyl 3-(hydroxymethyl)benzoateC9H10O3C_9H_{10}O_3Hydroxymethyl group at the meta position
Methyl 4-methoxybenzoateC10H12O3C_{10}H_{12}O_3Contains a methoxy group instead of hydroxymethyl
Methyl 4-hydroxybenzoateC8H8O3C_8H_8O_3Lacks the additional hydroxymethyl group
Methyl salicylateC8H8O3C_8H_8O_3Salicylic acid derivative with similar properties

Uniqueness of Methyl 4-(hydroxymethyl)benzoate

Methyl 4-(hydroxymethyl)benzoate is unique due to its specific positioning of the hydroxymethyl group on the benzoic acid framework, which influences its reactivity and biological activity differently compared to similar compounds. This unique structure allows it to participate in distinct

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6908-41-4

Wikipedia

Methyl 4-(hydroxymethyl)benzoate

General Manufacturing Information

Benzoic acid, 4-(hydroxymethyl)-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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